![molecular formula C8H11NO2 B596379 octahydro-1H-cyclopenta[c]pyridine-3,6-dione CAS No. 197250-70-7](/img/structure/B596379.png)
octahydro-1H-cyclopenta[c]pyridine-3,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octahydro-1H-cyclopenta[c]pyridine-3,6-dione is a chemical compound with the CAS Number: 197250-70-7 . It has a molecular weight of 153.18 and its IUPAC name is hexahydro-3H-cyclopenta[c]pyridine-3,6(4H)-dione . The compound is typically in solid form .
Synthesis Analysis
The octahydro-1H-cyclopenta[c]pyridine skeleton exists in a broad spectrum of bioactive natural products . A novel diastereoselective synthesis strategy has been reported to produce this skeleton from (Z)-1-iodo-1,6-diene and alkyne via Pd/Au-relay catalyzed sequential intramolecular Heck-type cyclization, Sonogashira coupling, and 1,5-enyne cyclization . This method achieved excellent diastereoselectivity (>99.5:1) in the presence of IPrAuCl/AgBF4 .Molecular Structure Analysis
The molecular structure of octahydro-1H-cyclopenta[c]pyridine-3,6-dione is characterized by a cyclopenta[c]pyridine skeleton . This skeleton is found in a wide range of bioactive natural products .Chemical Reactions Analysis
The synthesis of octahydro-1H-cyclopenta[c]pyridine-3,6-dione involves a Pd/Au-relay catalyzed reaction of (Z)-1-iodo-1,6-diene and alkyne . This process includes sequential intramolecular Heck-type cyclization, Sonogashira coupling, and 1,5-enyne cyclization .Physical And Chemical Properties Analysis
Octahydro-1H-cyclopenta[c]pyridine-3,6-dione is a solid compound . It has a molecular weight of 153.18 .Scientific Research Applications
Synthesis of Bioactive Natural Products
The octahydro-1H-cyclopenta[c]pyridine skeleton is found in a broad spectrum of bioactive natural products . The development of efficient and convenient protocols to construct this skeleton remains a challenging task . A novel diastereoselective synthesis strategy has been reported to produce the octahydro-1H-cyclopenta[c]pyridine skeleton from (Z)-1-iodo-1,6-diene and alkyne via Pd/Au-relay catalyzed sequential intramolecular Heck-type cyclization, Sonogashira coupling, and 1,5-enyne cyclization .
Antiproliferative Activity
Some derivatives of the compound have shown promising antitumor activity against liver carcinoma cell line (HEPG2), compared to the reference drug, doxorubicin . This suggests that the compound and its derivatives could be potential candidates for anticancer drug development.
GABA-related Biological Activities
The compound can be used in the studies of various GABA-related biological activities . GABA (gamma-aminobutyric acid) is a major inhibitory neurotransmitter in the mammalian central nervous system, and compounds that interact with GABA receptors could have potential therapeutic applications in a variety of neurological disorders.
Design of Lead-oriented Compound Libraries
The compound can also serve as a three-dimensional building block for the design of lead-oriented compound libraries in drug discovery . Such libraries are collections of compounds with diverse structures that are used to identify new drug candidates in the early stages of drug discovery.
Synthesis of Pyrimidine Derivatives
The compound has been used in the synthesis of octahydro-1H-cyclopenta[d]pyrimidine derivatives . Pyrimidine derivatives have a wide range of biological activities and are important in the field of medicinal chemistry.
Synthesis of Piperidines
The compound has been used in the synthesis of a variety of piperidines bearing 1,5-enyne motifs . Piperidines are a class of organic compounds with a wide range of biological activities and are found in many pharmaceuticals and natural products.
Safety and Hazards
Future Directions
properties
IUPAC Name |
2,4,4a,5,7,7a-hexahydro-1H-cyclopenta[c]pyridine-3,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c10-7-1-5-3-8(11)9-4-6(5)2-7/h5-6H,1-4H2,(H,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXOBSOBETAFJCV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(=O)NCC2CC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 3-(iodomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B596296.png)


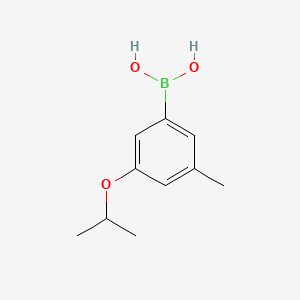
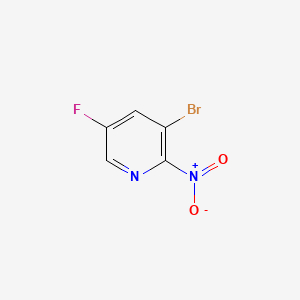
![7-Benzyl-2,7-diazaspiro[4.5]decan-1-one](/img/structure/B596308.png)


![(3-Bromoimidazo[1,2-a]pyridin-8-yl)methanol](/img/structure/B596313.png)
![2-(4-Chlorophenylamino)-4,9-dioxo-4,9-dihydronaphtho[2,3-b]thiophene-3-carboxylic acid](/img/structure/B596315.png)
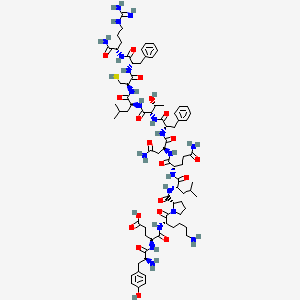
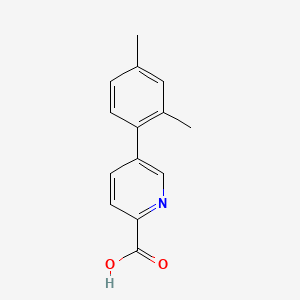
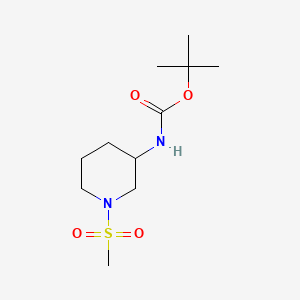
![(1-Methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B596319.png)